molecular formula C18H21F3O4 B11822816 (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid

(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid

Cat. No.: B11822816
M. Wt: 358.4 g/mol
InChI Key: BEPOLJGUVHSWIX-CABCVRRESA-N
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Description

(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, a cyclopropylmethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid typically involves multiple steps:

    Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzyl alcohol with phosgene or a similar reagent to form the benzyloxycarbonyl chloride, which is then reacted with the appropriate amine.

    Introduction of the cyclopropylmethyl group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethyl iodide or a similar reagent under conditions that promote the formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under certain conditions.

    Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzyloxycarbonyl group would yield a carboxylic acid, while reduction of the trifluoromethyl group would yield a methyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The trifluoromethyl group could enhance the compound’s stability and bioavailability, while the cyclopropylmethyl group might influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoroheptanoic acid: Similar structure but with an additional carbon in the chain.

    (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluoropentanoic acid: Similar structure but with one less carbon in the chain.

    (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorobutanoic acid: Similar structure but with two fewer carbons in the chain.

Uniqueness

The uniqueness of (2S,3R)-3-((benzyloxy)carbonyl)-2-(cyclopropylmethyl)-6,6,6-trifluorohexanoic acid lies in its specific combination of functional groups and stereochemistry, which can confer unique chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21F3O4

Molecular Weight

358.4 g/mol

IUPAC Name

(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-phenylmethoxycarbonylhexanoic acid

InChI

InChI=1S/C18H21F3O4/c19-18(20,21)9-8-14(15(16(22)23)10-12-6-7-12)17(24)25-11-13-4-2-1-3-5-13/h1-5,12,14-15H,6-11H2,(H,22,23)/t14-,15+/m1/s1

InChI Key

BEPOLJGUVHSWIX-CABCVRRESA-N

Isomeric SMILES

C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC1CC(C(CCC(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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